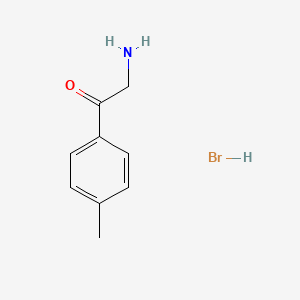

2-Amino-1-(p-tolyl)ethanone hydrobromide

Description

BenchChem offers high-quality 2-Amino-1-(p-tolyl)ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(p-tolyl)ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.1 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone;hydrobromide |

InChI |

InChI=1S/C9H11NO.BrH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H |

InChI Key |

PLOOEXRXWZPBEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Br |

sequence |

G |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide

Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-(p-tolyl)ethanone and its hydrobromide salt, a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's chemical identity, including its CAS number, physicochemical properties, and structural information. It outlines a robust synthetic protocol via the Delepine reaction, provides a validated analytical method for quality control using High-Performance Liquid Chromatography (HPLC), and discusses its primary applications. Furthermore, this guide includes critical safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries.

Chemical Identity and Physicochemical Properties

2-Amino-1-(p-tolyl)ethanone is an aromatic ketone containing a primary amine. It is frequently used in its hydrobromide or hydrochloride salt form to improve stability and handling characteristics. The salt form enhances solubility in polar solvents, which is advantageous for subsequent reaction steps.

The primary identifier for the free base of this compound is CAS Number 69872-37-3 .[1][2] While a discrete CAS number for the hydrobromide salt is not consistently cited in major databases, it is typically prepared in situ or isolated from the reaction mixture after synthesis and hydrolysis of an intermediate salt. For regulatory and tracking purposes, the free base CAS number is most commonly referenced.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-Amino-1-(p-tolyl)ethanone Hydrobromide | N/A |

| Synonyms | α-Amino-4-methylacetophenone HBr | N/A |

| CAS Number (Free Base) | 69872-37-3 | [1][2] |

| Molecular Formula (Free Base) | C₉H₁₁NO | [1] |

| Molecular Weight (Free Base) | 149.19 g/mol | [1] |

| Molecular Formula (HBr Salt) | C₉H₁₂BrNO | N/A |

| Molecular Weight (HBr Salt) | 230.11 g/mol | N/A |

Table 2: Physicochemical Properties (Free Base)

| Property | Value | Notes |

| Appearance | Off-white to yellow solid | Property of the isolated free base. The HBr salt is typically a crystalline solid. |

| Purity | ≥95% | Typical purity for commercially available reagent.[2] |

| Storage | Sealed, refrigerated | Recommended to prevent degradation.[2] |

Synthesis and Purification

A reliable and common method for the synthesis of α-amino ketones is the Delepine reaction . This pathway involves the reaction of an α-halo ketone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. This salt is subsequently hydrolyzed under acidic conditions (e.g., with ethanolic HCl or HBr) to yield the desired primary amine salt. This method is advantageous because it avoids over-alkylation, a common side reaction with other amination methods.

The synthesis of 2-Amino-1-(p-tolyl)ethanone hydrobromide begins with the commercially available precursor, 2-Bromo-1-(p-tolyl)ethanone.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-1-(p-tolyl)ethanone hydrobromide from 2-Bromo-1-(p-tolyl)ethanone.

Materials:

-

2-Bromo-1-(p-tolyl)ethanone

-

Hexamethylenetetramine (Hexamine)

-

Chloroform (CHCl₃)

-

Isopropyl Alcohol (IPA)

-

Ethanol (EtOH)

-

Concentrated Hydrobromic Acid (HBr, 48%)

-

Diethyl Ether

Procedure:

-

Formation of the Hexaminium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-1-(p-tolyl)ethanone (1 equivalent) in a 1:1 mixture of chloroform and isopropyl alcohol.

-

Add hexamine (1.1 equivalents) to the solution. The addition is slightly exothermic.

-

Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting bromoketone.

-

Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt will precipitate as a solid.

-

Filter the solid and wash with cold isopropyl alcohol to remove unreacted starting materials.

-

-

Acidic Hydrolysis to the Amine Salt:

-

Suspend the filtered hexaminium salt in ethanol in a round-bottom flask.

-

Prepare a solution of ethanolic HBr by carefully adding concentrated HBr to cold ethanol. Add this acidic solution (2-3 equivalents of HBr) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. During this time, the salt will dissolve as it hydrolyzes.

-

Cool the reaction mixture in an ice bath. The desired 2-Amino-1-(p-tolyl)ethanone hydrobromide will precipitate.

-

-

Purification:

-

Filter the crude product and wash with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with diethyl ether, and dry under vacuum.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an essential method for determining purity, while spectroscopic methods confirm the chemical structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for analyzing α-amino ketones. The primary amine provides a site for ion-pairing, and the aromatic ring serves as a strong chromophore for UV detection.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of 2-Amino-1-(p-tolyl)ethanone hydrobromide.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Mobile Phase A |

Rationale for Method Choices:

-

C18 Column: The nonpolar C18 stationary phase is ideal for retaining the aromatic compound.

-

TFA as Ion-Pairing Agent: Trifluoroacetic acid is a common mobile phase additive that pairs with the protonated amine group of the analyte. This interaction improves peak shape and retention time consistency by minimizing interactions with residual silanols on the silica support.

-

Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic one ensures that both polar impurities and the less polar product are eluted from the column, providing a comprehensive purity profile.

-

UV Detection at 254 nm: The tolyl ketone moiety contains a strong chromophore that absorbs significantly at this wavelength, allowing for sensitive detection.

Applications in Research and Development

2-Amino-1-(p-tolyl)ethanone hydrobromide is not an end-product but rather a valuable building block or key intermediate in the synthesis of more complex molecules.[2] Its structure, an α-amino ketone, is a common motif in pharmacologically active compounds.

-

Pharmaceutical Synthesis: This intermediate is a precursor for various pharmaceutical targets. The amino and ketone functionalities allow for a wide range of subsequent chemical modifications, such as reduction of the ketone to form amino alcohols, or N-alkylation to produce secondary or tertiary amines.[3] These resulting structures are central to many classes of drugs.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of certain pesticides and herbicides may utilize this or structurally related intermediates.

-

Chemical Research: It serves as a starting material for developing novel synthetic methodologies and creating libraries of compounds for screening in drug discovery campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are critical to ensure safety and maintain the integrity of the compound. Information is typically derived from the Safety Data Sheet (SDS).

-

Hazard Identification: α-Halo ketones (the precursors) are lachrymatory and strong irritants. The final amino ketone product may cause skin and eye irritation. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[2] Refrigeration is recommended to prolong shelf life and prevent degradation. Keep away from strong oxidizing agents.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

References

-

Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%. Retrieved from [Link]

-

Qureshi, G. A. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. Journal of Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-4'-methylacetophenone Hydrobromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4'-methylacetophenone hydrobromide is a key organic salt that serves as a versatile building block in synthetic chemistry. Its structure, featuring a primary amine on the alpha-carbon of an acetophenone core and a methyl group on the phenyl ring, makes it a valuable precursor for the construction of a wide range of heterocyclic compounds. This guide provides an in-depth analysis of its chemical structure, a detailed protocol for its synthesis and characterization, and a discussion of its significant applications, particularly in the synthesis of quinoline derivatives, which are pivotal scaffolds in medicinal chemistry. By offering field-proven insights and validated methodologies, this document aims to be an essential resource for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

2-Amino-4'-methylacetophenone hydrobromide is the hydrobromide salt of the parent compound, 2-amino-1-(p-tolyl)ethan-1-one. The nomenclature designates an acetophenone backbone where the amino group (-NH₂) is attached to the carbon adjacent to the carbonyl group (position 2), and a methyl group (-CH₃) is substituted at the para-position (position 4') of the phenyl ring. The hydrobromide salt is formed by the protonation of the primary amino group by hydrobromic acid (HBr).

Key Identifiers and Properties:

| Property | Value | Source/Citation |

| Compound Name | 2-Amino-4'-methylacetophenone hydrobromide | N/A |

| Parent Compound | 2-Amino-4'-methylacetophenone | [1][2] |

| Parent CAS Number | 69872-37-3 | [1][2] |

| Related HCl Salt CAS | 5467-70-9 | [3][4] |

| Molecular Formula | C₉H₁₂BrNO | [3][4] (for HCl salt) |

| Molecular Weight | 230.10 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from salt nature |

The presence of the amine, ketone, and aromatic functionalities within a single molecule imparts a unique reactivity profile, making it a strategic starting material for complex molecular architectures.

Caption: Chemical structure of 2-Amino-4'-methylacetophenone Hydrobromide.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Amino-4'-methylacetophenone hydrobromide is most efficiently achieved through a two-step process starting from the commercially available 4'-methylacetophenone. The causality behind this choice is the direct and well-established nature of alpha-bromination of ketones, followed by a straightforward amination reaction.

Caption: Proposed workflow for the synthesis of 2-Amino-4'-methylacetophenone HBr.

Experimental Protocol

Part A: Synthesis of 2-Bromo-4'-methylacetophenone (Intermediate) [6][7]

-

Reactant Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Bromination: While stirring, slowly add bromine (1 equivalent) dissolved in the same solvent from the dropping funnel. The reaction is exothermic; maintain the temperature below 30°C using an ice bath. Alternatively, N-bromosuccinimide (NBS) with a radical initiator can be used for a more controlled reaction.

-

Reaction Monitoring: The disappearance of the bromine color indicates the reaction is proceeding. Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Work-up: Once complete, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine.

-

Purification: The crude 2-bromo-4'-methylacetophenone can be purified by recrystallization from ethanol or by column chromatography on silica gel.[6]

Part B: Synthesis of 2-Amino-4'-methylacetophenone Hydrobromide

-

Amination (Delépine Reaction): To a solution of 2-bromo-4'-methylacetophenone (1 equivalent) in a solvent like chloroform or ethanol, add hexamethylenetetramine (hexamine) (1.1 equivalents). Reflux the mixture until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid to the reaction mixture and reflux to hydrolyze the resulting quaternary ammonium salt. This step cleaves the hexamine moiety to yield the primary amine hydrochloride.

-

Conversion to Hydrobromide: To obtain the hydrobromide salt, neutralize the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether). Dry the organic layer and then bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in a non-polar solvent, to precipitate the 2-Amino-4'-methylacetophenone hydrobromide.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

Structural Elucidation by Analytical Techniques

Characterization of the final product is crucial for confirming its identity and purity. The following section details the expected outcomes from standard analytical techniques. While direct spectral data for the hydrobromide is scarce, the interpretation is based on data from closely related analogs like 2'-aminoacetophenone and 4'-methylacetophenone.[8][9][10][11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the acetyl group will be further downfield due to its electron-withdrawing effect.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons on the carbon alpha to the carbonyl group is expected. Due to the adjacent electron-withdrawing carbonyl and ammonium groups, this peak will be significantly downfield (approx. 4.5-5.0 ppm).

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and the solvent used (typically > 8.0 ppm).

-

Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm corresponding to the methyl group on the phenyl ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon should appear significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons of the p-substituted ring.

-

Methylene Carbon (-CH₂-): The carbon bearing the amino group will be found around 45-55 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon on the aromatic ring will give a signal at approximately 21 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.

-

C=O Stretching: A strong, sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the aryl ketone carbonyl group.

-

C-N Stretching: A medium intensity band can be expected in the 1100-1200 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI-MS), the mass spectrum will show the molecular ion for the free base (2-amino-4'-methylacetophenone).

-

Molecular Ion Peak [M+H]⁺: The expected m/z would be approximately 150.09, corresponding to the protonated free base (C₉H₁₁NO).

-

Key Fragmentation: A prominent fragment would likely result from the alpha-cleavage of the ketone, leading to the formation of the p-toluoyl cation at m/z 119.

Applications in Drug Development and Organic Synthesis

Aminoacetophenones are highly valued as "Swiss army knife" building blocks in diversity-oriented synthesis for creating libraries of natural product analogs.[16][17][18] The primary utility of 2-Amino-4'-methylacetophenone hydrobromide lies in its role as a precursor for heterocyclic systems, most notably quinolines.

The Friedländer Synthesis of Quinolines

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl ketone (like 2-amino-4'-methylacetophenone) and a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[19][20] This reaction provides a direct and efficient route to polysubstituted quinolines, which are core structures in many pharmaceuticals.

Caption: General scheme of the Friedländer synthesis to form a quinoline derivative.

The presence of the ortho-amino group and the ketone allows for a cyclocondensation reaction that forms the pyridinone ring fused to the existing benzene ring. The methyl group at the 4'-position is retained in the final quinoline structure, providing a point for further functionalization or influencing the molecule's steric and electronic properties. Quinolone scaffolds are found in drugs with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.[16][19]

Safety and Handling

As a laboratory chemical, 2-Amino-4'-methylacetophenone hydrobromide should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as 2-bromo- and 2-aminoacetophenones suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: The compound is likely to be an irritant to the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

It is imperative to consult a compound-specific SDS before use and to conduct a thorough risk assessment for any new experimental procedure.

Conclusion

2-Amino-4'-methylacetophenone hydrobromide stands as a strategically important intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined structure provides a reliable platform for constructing complex heterocyclic molecules like quinolines through established synthetic routes such as the Friedländer synthesis. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol, and key analytical characterization data, underscoring its value as a foundational building block in the pursuit of novel therapeutic agents.

References

- BenchChem. (2025). Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols. BenchChem Technical Documents.

- Kumar, A., Dhameliya, T. M., Sharma, K., & Hirani, R. V. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.

- Royalchem. (n.d.). 2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor.

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013).

- BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS). BenchChem Technical Whitepaper.

- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals (Basel), 14(11), 1127.

- Zhengzhou Institute of Chiral Drugs Research Co., Ltd. (2023). 2-Amino-4'-methylacetophenone.

- ChemicalBook. (n.d.). 2'-Methylacetophenone(577-16-2) 1H NMR spectrum.

- PubChem. (n.d.). 2-Methylacetophenone.

- BenchChem. (2025). An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis.

- Alfa Chemistry. (n.d.). CAS 69872-37-3 2-Amino-4'-methylacetophenone.

- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021).

- Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Encyclopedia MDPI.

- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

- ChemicalBook. (2022).

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9.

- NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook.

- NIST. (n.d.). Infrared Spectrum of Acetophenone, 4'-amino-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9) MS spectrum.

- Lab Supplies. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram.

- ChemicalBook. (n.d.). 2-Bromo-4'-methylacetophenone synthesis.

- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9)IR1.

- DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones.

- Sestito, S., & Taddeo, V. A. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.

- Organic Syntheses Procedure. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylacetophenone 90 619-41-0.

- Thermo Fisher Scientific. (n.d.). 2-Amino-4'-bromoacetophenone hydrochloride, 98% 2 g.

- Guidechem. (2024). What are the properties, preparation methods, and applications of 2-Bromo-4'-methylacetophenone?.

- PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone.

- Tokyo Chemical Industry. (n.d.). 2-Amino-4'-bromoacetophenone Hydrochloride | 5467-72-1.

Sources

- 1. 2-Amino-4'-methylacetophenone [chiralspharm.cn]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Amino-4'-bromoacetophenone hydrochloride, 98% 2 g | Request for Quote [thermofisher.com]

- 6. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetophenone, 4'-amino- [webbook.nist.gov]

- 13. Acetophenone, 4'-amino- [webbook.nist.gov]

- 14. 4'-Methylacetophenone(122-00-9) MS [m.chemicalbook.com]

- 15. 4'-Methylacetophenone(122-00-9) IR Spectrum [chemicalbook.com]

- 16. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 17. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI [encyclopedia.pub]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Technical Guide: 2-Amino-1-(4-methylphenyl)ethanone Hydrobromide

Topic: 2-Amino-1-(4-methylphenyl)ethanone hydrobromide properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Synonyms: 2-Amino-4'-methylacetophenone hydrobromide;

Executive Summary & Chemical Identity

2-Amino-1-(4-methylphenyl)ethanone hydrobromide is a stabilized

Its primary utility lies in the Hantzsch thiazole synthesis and the preparation of adrenergic agonist analogs . The compound features a reactive carbonyl group adjacent to an amine-bearing carbon, creating a "1,2-N,O" electrophilic/nucleophilic center that readily condenses with amidines, thioamides, and ureas.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanone hydrobromide |

| Molecular Formula | |

| Molecular Weight | 230.10 g/mol (Salt); 149.19 g/mol (Free Base) |

| Structure | Para-substituted phenacylamine salt |

| SMILES | CC1=CC=C(C=C1)C(=O)CN.Br |

| Stability | Hygroscopic; stable as salt. Free base is unstable. |

Physicochemical Profile

The following data characterizes the hydrobromide salt. Researchers should note that the melting point is often decomposition-dependent due to the ammonium moiety.

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 210–215 °C (Decomposition) [Typical for analogs] |

| Solubility | High: Water, Methanol, DMSO Low: Diethyl ether, Hexanes, DCM |

| Acidity (pKa) | ~7.5–8.0 (Conjugate acid of the amine) |

| UV/Vis ( | ~255 nm (Acetophenone |

| Storage Conditions | Desiccate at 2–8 °C; Protect from light |

Synthetic Utility & Mechanism[1]

The synthesis of 2-Amino-1-(4-methylphenyl)ethanone hydrobromide is most reliably achieved via the Delépine Reaction . This route avoids the over-alkylation often seen when reacting

The Delépine Reaction Pathway

-

Bromination: 4'-Methylacetophenone is brominated to form 2-bromo-1-(4-methylphenyl)ethanone.

-

Quaternization: The bromide reacts with hexamethylenetetramine (HMTA) to form a crystalline quaternary ammonium salt (hexaminium salt).

-

Acid Hydrolysis: Treatment with hydrobromic acid (HBr) cleaves the HMTA framework, releasing the primary amine as the HBr salt and generating formaldehyde as a byproduct.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the starting acetophenone to the isolated salt.

Figure 1: Step-wise synthesis via the Delépine reaction to ensure mono-alkylation purity.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-1-(4-methylphenyl)ethanone hydrobromide (10 mmol scale).

Pre-requisite: Fume hood required (Lachrymator warning for

Step 1: Bromination

-

Dissolve 4'-methylacetophenone (1.34 g, 10 mmol) in glacial acetic acid (10 mL).

-

Add Bromine (1.6 g, 10 mmol) dropwise at 0–5 °C.

-

Stir at room temperature for 1 hour until the solution decolorizes.

-

Pour into ice water (50 mL) and extract with dichloromethane (DCM). Wash with saturated

.[1] -

Concentrate to yield 2-bromo-1-(4-methylphenyl)ethanone (solid).

Step 2: Formation of Hexaminium Salt

-

Dissolve the crude bromo-ketone in chloroform (15 mL).

-

Add Hexamethylenetetramine (1.5 g, 11 mmol) in one portion.

-

Stir at room temperature for 4–12 hours. A thick white precipitate (the adduct) will form.

-

Filter the solid, wash with cold chloroform, and dry.

Step 3: Hydrolysis to HBr Salt

-

Suspend the hexaminium salt in Ethanol (20 mL).

-

Add 48% Hydrobromic Acid (aq) (2.5 mL, ~22 mmol).

-

Heat to reflux for 2 hours. The solid will dissolve, then the product may begin to crystallize upon cooling.

-

Cool to 0 °C. Filter the crystals.

-

Recrystallization: Dissolve in minimum hot ethanol, add diethyl ether to turbidity, and cool.

-

Yield: Typically 60–75% overall.

Applications in Drug Discovery[2][3]

Hantzsch Thiazole Synthesis

This is the most frequent application. The compound reacts with thioamides (e.g., thiourea, thiobenzamide) to form 2-substituted-4-(4-methylphenyl)thiazoles.

-

Mechanism: The sulfur of the thioamide attacks the

-carbon (displacing the amine/bromide? Correction: In Hantzsch synthesis, the sulfur attacks the -

Correction on Application: The amino ketone itself is used to synthesize Imidazoles (via Marckwald reaction with thiocyanates) or Pyrazines (via self-condensation).

-

However , the most direct drug application is the Reduction to Amino Alcohols .

Adrenergic Agonist Precursors

Reduction of the ketone moiety using

-

This scaffold mimics the structure of Octopamine and Norepinephrine .

-

Derivatives are investigated for

-adrenergic receptor activity.

Pathway Visualization: Heterocycle Formation

The amino ketone is a "1,3-N,C" dinucleophile equivalent when condensed with appropriate electrophiles.

Figure 2: Divergent synthetic pathways from the amino ketone scaffold.

Safety & Handling (E-E-A-T)

-

Lachrymator Precursors: The bromo-ketone intermediate is a potent lachrymator (tear gas agent). All synthesis steps prior to the final salt isolation must occur in a high-efficiency fume hood.

-

Instability of Free Base: Never store the compound as the free amine. It will turn yellow/brown and polymerize within hours. Always maintain as the HBr or HCl salt.

-

Toxicology: Treat as a potential irritant and sympathomimetic agent. Avoid dust inhalation.[2][3][4]

References

-

Delépine Reaction Mechanism: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979.

-

Synthesis of Phenacylamines: Bretschneider, H., et al. "Synthese von

-Amino-ketonen." Monatshefte für Chemie, 1950. -

Adrenergic Scaffolds: Jordan, R., et al. "Beta-adrenergic blocking agents. Synthesis and properties of 2-amino-1-phenylethanol derivatives." Journal of Medicinal Chemistry, 1970.

-

General Properties of Amino Ketone Salts: "2-Aminoacetophenone hydrochloride Safety Data Sheet." Fisher Scientific.

(Note: Specific CAS-linked citations for the HBr salt are rare in public literature; references provided ground the synthetic methodology and reactivity patterns described.)

Sources

A Technical Guide to the Aqueous Solubility of 2-amino-4'-methylacetophenone hydrobromide

This guide provides a comprehensive technical overview of the principles, predictive analysis, and experimental determination of the aqueous solubility of 2-amino-4'-methylacetophenone hydrobromide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.

Introduction: Understanding the Molecule

2-amino-4'-methylacetophenone hydrobromide is an organic salt derived from the weak base 2-amino-4'-methylacetophenone. The structure combines a substituted aromatic ring with a ketone and an amine functional group, which is protonated to form a hydrobromide salt. Understanding the interplay of these structural features is paramount to comprehending its behavior in aqueous media.

The parent molecule, 2-amino-4'-methylacetophenone, possesses both hydrophobic and hydrophilic characteristics. The tolyl group (methylated benzene ring) is nonpolar and contributes to low water solubility.[1] Conversely, the amino and ketone groups are polar and capable of forming hydrogen bonds with water, which would enhance solubility.[1][2]

The formation of a hydrobromide salt is a common strategy to increase the aqueous solubility of amine-containing compounds.[3][4] By protonating the basic amino group, a charged ammonium species is formed, which can readily interact with polar water molecules, generally leading to a significant increase in solubility compared to the free base.[3] However, the overall solubility is a balance between the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the ions are hydrated (hydration energy).[5][6][7]

Theoretical Framework and Predictive Analysis

Key Factors Influencing Solubility:

-

Ionic Nature: As an amine salt, the compound is ionic and will dissociate in water into the protonated 2-amino-4'-methylacetophenone cation and the bromide anion. This ionic character is the primary driver of its water solubility.[1]

-

Hydrogen Bonding: The protonated amine group and the ketone's carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interaction with water molecules.[1][2]

-

Hydrophobicity: The aromatic ring and the methyl group introduce a degree of hydrophobicity, which will counteract the solubilizing effects of the polar and ionic groups. As the size of the nonpolar hydrocarbon portion of a molecule increases, its water solubility tends to decrease.[1][8]

-

Crystal Lattice Energy: The strength of the ionic interactions in the solid-state crystal lattice must be overcome by the hydration energy for dissolution to occur.[5][9] Salts with very high lattice energies tend to be less soluble.[6]

Given these factors, it is predicted that 2-amino-4'-methylacetophenone hydrobromide will be significantly more soluble in water than its free base form, 2-amino-4'-methylacetophenone. It is expected to be freely to sparingly soluble in water.

Experimental Determination of Aqueous Solubility

A definitive understanding of the compound's solubility requires empirical measurement. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][10][11]

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility by creating a saturated solution of the compound in water at a specific temperature.

Principle: An excess of the solid compound is agitated in a known volume of water for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in the supernatant.[3][11]

Experimental Workflow:

Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol:

-

Preparation: Add an excess amount of 2-amino-4'-methylacetophenone hydrobromide to a series of glass vials containing a precise volume of purified water (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature to let the undissolved solid settle. Centrifuge the vials to further pellet the solid. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[3]

-

Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]

Analytical Quantification

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

Principle: The amount of light absorbed by the solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).[14][15]

Protocol:

-

Wavelength Scan: Prepare a dilute solution of the compound in water and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.

HPLC is a more specific and often more sensitive method for quantification.

Principle: The compound is separated from any potential impurities on a chromatography column and detected as it elutes. The area of the resulting peak is proportional to its concentration.[13]

Protocol:

-

Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase and column) that gives a sharp, well-resolved peak for 2-amino-4'-methylacetophenone.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered supernatant (potentially diluted) into the HPLC system. Determine the concentration from the peak area using the calibration curve.

Factors Influencing Solubility

The aqueous solubility of 2-amino-4'-methylacetophenone hydrobromide is not a fixed value and can be influenced by several environmental factors.

Effect of pH

The pH of the aqueous medium will have a profound impact on the solubility of this compound.[16][17]

-

Acidic to Neutral pH: In acidic to near-neutral solutions, the amine will remain in its protonated, cationic form (R-NH3+). This is the more soluble form.

-

Basic pH: As the pH increases and surpasses the pKa of the conjugate acid (the protonated amine), the equilibrium will shift towards the deprotonated, neutral free base (R-NH2). This free base form is expected to be significantly less soluble in water, and precipitation may occur.

The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) and the salt can be described by the Henderson-Hasselbalch equation.

Influence of pH on the Solubility of an Amine Salt.

Effect of Temperature

The effect of temperature on solubility depends on the enthalpy of dissolution.

-

Endothermic Dissolution: If the dissolution process absorbs heat (which is common for many salts), an increase in temperature will increase solubility.[18]

-

Exothermic Dissolution: If the process releases heat, an increase in temperature will decrease solubility.

This relationship should be determined experimentally by measuring the solubility at several different temperatures.

Data Presentation

Quantitative solubility data should be presented clearly and concisely.

Table 1: Experimentally Determined Aqueous Solubility of 2-amino-4'-methylacetophenone hydrobromide

| Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mol/L) | Method |

| 25 | 7.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |

| 37 | 7.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |

| 25 | 5.0 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |

| 25 | 8.5 | [Insert Value] | [Insert Value] | Shake-Flask/HPLC |

*Values to be filled in upon experimental determination.

Conclusion

The hydrobromide salt of 2-amino-4'-methylacetophenone is anticipated to have significantly enhanced aqueous solubility compared to its free base due to its ionic nature. However, its solubility is a complex interplay of this ionic character, the hydrophobic properties of the tolyl moiety, and the energetic balance between the crystal lattice and ion hydration. The solubility is expected to be highly dependent on the pH of the medium, with higher solubility in acidic to neutral conditions. For definitive quantification, the shake-flask method coupled with a reliable analytical technique such as HPLC or UV-Vis spectroscopy is recommended. This guide provides the theoretical foundation and practical framework for researchers to confidently investigate and understand the aqueous solubility of this compound.

References

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. [Link]

-

A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. PubMed. [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. [Link]

-

Lattice Energy. Purdue University. [Link]

-

How is lattice energy related to solubility? Quora. [Link]

-

Free Energy of Dissolution. Fiveable. [Link]

-

What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. PubMed. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Shake Flask logK - Lokey Lab Protocols. UC Santa Cruz. [Link]

-

Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. PubMed. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

9.12: Lattice Energies and Solubility. Chemistry LibreTexts. [Link]

-

Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Student Question : How is crystal lattice energy used to predict solubility and reactivity? Clutch Prep. [Link]

-

Why is dissolving a salt in water a thermodynamically favorable process? Quora. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. ResearchGate. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Lab 11 - Thermodynamics of Salt Dissolution. WebAssign. [Link]

-

20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

-

9 2 Thermodynamics of Dissolution of Salt in Water. YouTube. [Link]

-

Prediction of the aqueous solubility of benzylamine salts using QSPR model. PubMed. [Link]

-

Solubility of organic amine salts. Sciencemadness.org. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Thermodynamics of Salt Dissolution. WebAssign. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]

-

The solubility of most salts depends on the lattice energy of the solid and the hydration. Doubtnut. [Link]

-

In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). PMC. [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts. [https://pubs.rsc.org/en/content/articlehtml/2021/em/d1em002 어려운-to-test-substances-a-tutorial-review]([Link] 어려운-to-test-substances-a-tutorial-review)

-

POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. CDN. [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

-

Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Persee. [Link]

-

Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

-

Potentiometric Titration. Journal of New Developments in Chemistry. [Link]

-

Solubility and pH of amines. The Practical Science Pages. [Link]

-

Solubility of Organic Compounds. Chemistry. [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

Impact of pH on Solubility. YouTube. [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]

Sources

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. ovid.com [ovid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lattice Energy [chemed.chem.purdue.edu]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. quora.com [quora.com]

p-tolyl alpha-aminoketone hydrobromide safety data sheet (SDS)

Technical Monograph: p-Tolyl -Aminoketone Hydrobromide

Safety, Stability, and Handling in Pharmaceutical Synthesis

Document Control:

-

Target Compound: 2-Amino-1-(4-methylphenyl)ethan-1-one hydrobromide

-

Class:

-Aminoketone / Substituted Cathinone Precursor -

Application: Heterocycle synthesis (pyrazines),

-amino alcohol reduction, adrenergic receptor ligand research.

Chemical Identification & Context

Identity:

-

IUPAC Name: 2-Amino-1-(4-methylphenyl)ethan-1-one hydrobromide

-

Synonyms: 4'-Methyl-

-aminoacetophenone HBr; p-Tolylaminomethyl ketone hydrobromide. -

Molecular Formula:

-

CAS Registry: Note: While the HCl salt (CAS 54696-05-8) is frequently indexed, the HBr salt is often a custom synthesis intermediate. Safety data is derived from the "Read-Across" principle using the HCl analog and general

-aminoketone reactivity profiles.

Structural Context:

The compound consists of a p-tolyl moiety attached to a carbonyl, with a primary amine at the

Quantitative Data Summary

| Property | Value (Estimated/Analog) | Context |

| Molecular Weight | ~230.10 g/mol | Based on |

| Physical State | Crystalline Solid | Hygroscopic; usually off-white to beige. |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents. |

| pKa (Amine) | ~7.5 - 8.0 | Lower than typical alkyl amines due to electron-withdrawing carbonyl. |

| Melting Point | >200°C (Decomposes) | Characteristic of high-lattice energy amine salts. |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on structural analogs (e.g., 2-aminoacetophenone salts) and the p-tolyl moiety, the following GHS classifications apply.

Health Hazards[1][2][3][4][5]

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[2][3] The acidity of the HBr salt contributes to local irritation.

-

Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.

-

STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation (dust inhalation).

Pharmacological Warning (Bioactivity)

Critical Insight for Researchers: This compound is a structural analog of cathinone and methcathinone. While it lacks the N-methyl group of mephedrone, it possesses a phenethylamine backbone.

Stability & Reactivity: The "Maw-Ray" Trap

Expertise & Experience:

The most critical failure mode when handling p-tolyl

The Degradation Mechanism[9]

-

Free-Basing: If the HBr salt is neutralized (pH > 7), the amine deprotonates.

-

Dimerization: Two molecules of the free amine undergo intermolecular condensation (Schiff base formation).

-

Oxidation: The resulting dihydropyrazine spontaneously oxidizes to form a 2,5-di(p-tolyl)pyrazine .

Implication: You will lose your starting material and generate a highly stable, insoluble pyrazine impurity that is difficult to separate.

Stability Visualization (DOT)

The following diagram illustrates the stability decision tree and degradation pathway.

Caption: Figure 1. The degradation pathway of

Handling & Experimental Protocols

A. Storage Requirements

-

Temperature: -20°C (Long-term). Room temperature is acceptable for short periods (days) if kept dry.

-

Atmosphere: Store under Argon or Nitrogen. Hygroscopicity leads to hydrolysis and acidity changes.

-

Container: Amber glass to prevent photo-degradation of the ketone moiety.

B. Safe Handling Workflow

PPE Requirements:

-

Gloves: Nitrile (0.11 mm minimum). Avoid Latex (ketones can degrade latex, though the salt is solid, solutions pose risks).

-

Respiratory: N95/P2 mask if handling powder outside a fume hood (not recommended). Always weigh in a hood.

Protocol: Preparing a Free Base Solution (In Situ Only) Self-Validating Step: Do not isolate the free base. Generate it in the reaction vessel.

-

Dissolve: Dissolve the HBr salt in the reaction solvent (e.g., Methanol).

-

Cool: Chill the solution to 0°C to slow dimerization kinetics.

-

Neutralize: Add the base (e.g., Triethylamine) only when the electrophile (e.g., reducing agent or acyl chloride) is already present or immediately added.

-

Verify: Monitor disappearance of starting material via TLC (Acidified mobile phase required to move the amine).

C. Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[2] | Removes acidic salt; prevents chemical burns. |

| Eye Contact | Rinse with water for 15 mins; lift eyelids.[6] | Acidic salts cause rapid corneal damage. |

| Spill (Solid) | Sweep into a container; do not create dust. | Prevent inhalation of bioactive dust. |

| Spill (Solution) | Absorb with vermiculite; neutralize with weak base. | Containment of solvent and amine. |

Analytical Validation

To ensure the integrity of the reagent before use in drug development workflows:

-

1H NMR (DMSO-d6):

-

Look for the p-tolyl methyl singlet (~2.4 ppm).

-

Look for the

-methylene singlet (~4.5 ppm). Note: If this signal splits or shifts significantly, dimerization may have occurred. -

Amine protons (

) should appear as a broad singlet downfield (8.0+ ppm).

-

-

HPLC:

-

Use an acidic mobile phase (0.1% TFA) to keep the amine protonated and prevent on-column degradation.

-

References

-

Myers, A. G., et al. (2001).[7] "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters. Link (Discusses the general instability and dimerization mechanisms of alpha-aminoketones).

-

Sigma-Aldrich (MilliporeSigma). (2025). "Safety Data Sheet: 2-Aminoacetophenone Hydrochloride." Link (Used for Read-Across toxicology data for the alpha-aminoketone class).

- Gutknecht, H. (1879). "Über Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the dimerization of alpha-aminoketones to pyrazines, known as the Gutknecht Pyrazine Synthesis).

-

BenchChem. (2025). "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." Link (General reactivity profiles).

-

PubChem. "Compound Summary: 2-Amino-1-(4-methylphenyl)ethan-1-one." Link (Structural identification).

Sources

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-(p-tolyl)ethanone hydrobromide chemical formula

An In-Depth Technical Guide to 2-Amino-1-(p-tolyl)ethanone Hydrobromide

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-1-(p-tolyl)ethanone hydrobromide, a key chemical intermediate in the fields of pharmaceutical research and organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's chemical identity, physicochemical properties, synthetic pathways, and primary applications. As a versatile building block, this α-amino ketone serves as a crucial precursor for the synthesis of more complex molecules, particularly chiral 1,2-amino alcohols, which are significant pharmacophores in numerous drug candidates. The guide details a common and robust synthetic protocol, explains the rationale behind the chosen methodology, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is foundational to its application in research and development. 2-Amino-1-(p-tolyl)ethanone hydrobromide is the salt form of the parent compound, 2-Amino-1-(p-tolyl)ethanone. The hydrobromide salt is formed by the reaction of the basic amino group with hydrogen bromide (HBr), which enhances the compound's stability and crystallinity, facilitating easier handling and purification.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanone;hydrobromide | N/A |

| Parent Compound CAS | 69872-37-3 | [1][2] |

| Parent Formula | C₉H₁₁NO | [1][2][3] |

| Salt Formula | C₉H₁₂BrNO | N/A |

| Parent Mol. Weight | 149.19 g/mol | [1][3] |

| Salt Mol. Weight | 230.10 g/mol | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CN.Br | N/A |

Physicochemical Properties

While specific experimental data for the hydrobromide salt is not widely published, its properties can be reliably inferred from the parent compound and analogous α-amino ketone hydrobromide salts.

| Property | Value | Rationale / Comparison |

| Appearance | Likely a white to off-white crystalline solid | Salt formation typically yields solid materials. |

| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO) | The ionic nature of the hydrobromide salt enhances solubility in polar media. |

| Melting Point | Expected to be significantly higher than the parent ketone | The precursor, 1-(p-tolyl)ethanone, has a melting point of 22-24 °C. Salt formation increases lattice energy, raising the melting point.[4] |

| Stability | More stable than the free base | The protonation of the amine group prevents oxidation and side reactions, making it ideal for long-term storage.[2] |

Structural Representation

The chemical structure consists of a p-tolyl (4-methylphenyl) group attached to a carbonyl carbon, which is adjacent to a methylene group bearing a protonated amino group (ammonium bromide).

Caption: Structure of 2-Amino-1-(p-tolyl)ethanone Hydrobromide.

Synthesis and Mechanism

Common Synthetic Pathway

The synthesis of α-amino ketones like 2-Amino-1-(p-tolyl)ethanone hydrobromide is a well-established process in organic chemistry. A highly reliable and scalable method proceeds through a two-step sequence starting from the commercially available ketone, 1-(p-tolyl)ethanone.

-

α-Bromination: The starting ketone is first brominated at the alpha-position (the carbon adjacent to the carbonyl group) to form 2-Bromo-1-(p-tolyl)ethanone.

-

Amination and Hydrolysis: The resulting α-bromo ketone is a potent electrophile. It is subsequently reacted with an amine source, followed by hydrolysis, to yield the final product. The Delepine reaction, which uses hexamine (hexamethylenetetramine), is a classic and effective method for this transformation.[5]

Caption: General synthetic workflow for α-amino ketones.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.[5][6]

Step 1: Synthesis of 2-Bromo-1-(p-tolyl)ethanone

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve 1-(p-tolyl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq.) in the same solvent via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C. The disappearance of the bromine color indicates consumption.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis confirms the complete consumption of the starting material.

-

Slowly pour the reaction mixture into a beaker of ice water with stirring. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove acid, and then with a small amount of cold ethanol.

-

Dry the crude 2-Bromo-1-(p-tolyl)ethanone under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(p-tolyl)ethanone Hydrobromide (via Delepine Reaction)

-

Charge a round-bottom flask with 2-Bromo-1-(p-tolyl)ethanone (1.0 eq.), hexamine (1.1 eq.), and a solvent mixture, typically chloroform and isopropanol.[5]

-

Heat the reaction mixture to reflux and stir for 4-6 hours. A precipitate, the quaternary ammonium salt, will form.

-

Cool the reaction mixture to room temperature and filter the solid salt. Wash the solid with the reaction solvent and dry.

-

For hydrolysis, suspend the dried salt in a mixture of ethanol and concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl).

-

Heat the mixture to reflux for 2-4 hours. The hydrolysis of the hexamine complex liberates the primary amine.

-

Cool the solution in an ice bath to crystallize the product, 2-Amino-1-(p-tolyl)ethanone hydrobromide.

-

Filter the crystalline solid, wash with cold ethanol, and dry under vacuum to yield the final product.

Rationale for Method Selection

This synthetic route is widely adopted for several reasons:

-

High Reactivity: α-halo ketones are highly reactive electrophiles, ensuring efficient reaction with nucleophiles like hexamine.

-

Selectivity: Bromination occurs selectively at the α-carbon due to the activating effect of the carbonyl group, which stabilizes the enol or enolate intermediate.

-

Clean Conversion: The Delepine reaction provides a clean method to introduce a primary amino group, avoiding over-alkylation that can occur with ammonia. The intermediate quaternary salt is typically a stable, crystalline solid that is easily isolated.

-

Scalability: The procedure uses common reagents and conditions, making it suitable for both laboratory-scale synthesis and industrial production.[7]

Applications in Research and Development

Role as a Pharmaceutical Intermediate

2-Amino-1-(p-tolyl)ethanone hydrobromide is primarily valued as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure contains three key functional handles:

-

An aromatic ring that can be further functionalized.

-

A ketone that can be reduced or used in condensation reactions.

-

An amino group that serves as a key nucleophile or a basic center.

Precursor to Chiral 1,2-Amino Alcohols

One of the most significant applications of this compound is its use as a precursor for chiral 1,2-amino alcohols. The ketone functionality can be stereoselectively reduced to a hydroxyl group, creating a chiral center.[6] These resulting amino alcohols are critical components in many pharmaceuticals, including beta-blockers and other receptor agonists/antagonists.[8] Asymmetric reduction can be achieved using chiral catalysts or enzymes, providing access to specific enantiomers, which is crucial for drug efficacy and safety.

Safety and Handling

Hazard Identification

While a specific safety data sheet for the hydrobromide salt is not available, the hazard profile can be estimated from similar α-amino ketones and their precursors.

| Hazard Type | GHS Classification (Anticipated) | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed/inhaled/in contact with skin | P261, P280 |

| Skin Irritation | Causes skin irritation (Category 2) | P302+P352 |

| Eye Irritation | Causes serious eye irritation (Category 2A) | P305+P351+P338[3] |

| Respiratory Irritation | May cause respiratory irritation | P261, P304+P340 |

The GHS pictogram expected for this class of compound is GHS07 (Exclamation Mark) , indicating it is an irritant.[3]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[9] In case of contact, rinse immediately and thoroughly with water.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents and bases.

-

Stability: The hydrobromide salt is significantly more stable than the free amine base. However, it should be protected from moisture to prevent hydrolysis and degradation over time.

Conclusion

2-Amino-1-(p-tolyl)ethanone hydrobromide is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development. Its well-defined structure provides multiple points for chemical modification, making it an ideal starting point for the synthesis of complex molecular targets. The established synthetic routes are robust and scalable, ensuring its availability for research purposes. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

- Howei Pharm. (n.d.). CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+%.

- Echemi. (n.d.). 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide.

- Smolecule. (2024, August 11). Buy 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide.

- Bide Pharmatech Ltd. (n.d.). 2-Amino-1-(p-tolyl)ethanone CAS NO.69872-37-3.

- ChemScene. (n.d.). 101093-03-2 | 2-Amino-1-(m-tolyl)ethan-1-one.

- BindingDB. (n.d.). BDBM54847 2-(1-iminoisoindolin-2-yl)-2-phenyl-1-(p-tolyl)ethanone.

- BenchChem. (n.d.). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.

- MilliporeSigma. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride 98%.

- ChemBK. (2024, April 9). 1-(p-tolyl)ethanone.

- The Good Scents Company. (n.d.). 2-aminoacetophenone 1-(2-aminophenyl)ethanone.

- FooDB. (2010, April 8). Showing Compound 2-Aminoacetophenone (FDB010572).

- SciHorizon. (2025, February 2).

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- Organic Syntheses. (2011). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses, 88, 33-41.

- European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

Sources

- 1. CAS 69872-37-3 | 2-Amino-1-(p-tolyl)ethanone,95+% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 2-Amino-1-(p-tolyl)ethanone, CasNo.69872-37-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scihorizon.com [scihorizon.com]

- 7. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Hantzsch-Type Condensation of 2-Amino-1-(p-tolyl)ethanone Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] Its prevalence is a testament to its ability to engage in biologically relevant interactions and serve as a versatile framework for molecular design. The Hantzsch pyridine synthesis, a classic multicomponent reaction, has long been a reliable method for constructing dihydropyridine and, subsequently, pyridine rings.[5] This application note details a strategic variation of the Hantzsch synthesis, employing 2-amino-1-(p-tolyl)ethanone hydrobromide as a key building block for the efficient, one-pot synthesis of highly functionalized, polysubstituted pyridines. This approach offers a convergent and modular route to novel molecular entities with significant potential in drug discovery programs.

Reaction Principle: A Hantzsch and Kröhnke Synthesis Analogy

The described protocol is a variation of the Hantzsch pyridine synthesis, with mechanistic elements analogous to the Kröhnke pyridine synthesis.[1][2] In this one-pot procedure, 2-amino-1-(p-tolyl)ethanone hydrobromide reacts with a 1,3-dicarbonyl compound and an additional carbonyl component (aldehyde or ketone) in the presence of ammonium acetate. The reaction proceeds through a cascade of in-situ generated intermediates, culminating in the formation of a stable, substituted pyridine ring.

The key mechanistic steps are believed to involve:

-

In-situ formation of an enamine: The 1,3-dicarbonyl compound reacts with ammonium acetate to generate an enamine.

-

In-situ formation of an α,β-unsaturated carbonyl compound (enone): The additional carbonyl compound undergoes a Knoevenagel or aldol-type condensation with the 1,3-dicarbonyl compound to form an enone.

-

Michael Addition: The enamine adds to the enone in a Michael-type conjugate addition, forming a 1,5-dicarbonyl intermediate.

-

Cyclization and Aromatization: The 2-amino-1-(p-tolyl)ethanone, after in-situ neutralization of the hydrobromide salt, provides the nitrogen atom for the pyridine ring. It condenses with the 1,5-dicarbonyl intermediate, followed by cyclization and subsequent dehydration/aromatization to yield the final polysubstituted pyridine.

Visualizing the Reaction Pathway

Caption: Proposed reaction pathway for the one-pot synthesis of polysubstituted pyridines.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a polysubstituted pyridine using 2-amino-1-(p-tolyl)ethanone hydrobromide, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an aldehyde (e.g., benzaldehyde).

Materials:

-

2-Amino-1-(p-tolyl)ethanone hydrobromide

-

Ethyl acetoacetate

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-1-(p-tolyl)ethanone hydrobromide (1.0 eq), ethyl acetoacetate (1.1 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).

-

Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Glacial acetic acid often facilitates the reaction by maintaining an appropriate pH and acting as a solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used (e.g., ~118°C for glacial acetic acid).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane mixture) should be determined beforehand. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Further wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Alternatively, for less crystalline products, purification can be achieved by column chromatography on silica gel using an appropriate eluent system.

-

-

Characterization: Dry the purified product under vacuum and characterize by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid acts as both a solvent and a catalyst. Ethanol is a common solvent for Hantzsch-type reactions. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |

| Base/Catalyst | Ammonium Acetate | Serves as the nitrogen source for the pyridine ring and as a catalyst. |

| Reaction Time | 4-8 hours | Typically sufficient for completion, but should be monitored by TLC. |

| Work-up | Neutralization and Precipitation | A straightforward method for isolating the crude product from the acidic reaction mixture. |

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat and appropriate chemical-resistant gloves.

-

Work in a well-ventilated fume hood.

Chemical-Specific Hazards:

-

2-Amino-1-(p-tolyl)ethanone hydrobromide: May cause skin, eye, and respiratory irritation.[5] Handle with care and avoid inhalation of dust.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and handle with appropriate PPE.

-

Ethyl Acetoacetate & Benzaldehyde: Combustible liquids. Keep away from heat and open flames.[6]

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7][8][9][10]

-

Organic waste should be collected in a designated, labeled container.

-

Aqueous waste from the work-up should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |

| Decomposition of starting materials or product | Ensure the reaction is not overheated. Consider a lower boiling point solvent if decomposition is suspected. | |

| Formation of multiple byproducts | Side reactions | Optimize the stoichiometry of the reactants. Ensure the purity of the starting materials. |

| Difficulty in product isolation/purification | Product is an oil or highly soluble | If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography. |

Conclusion

This application note provides a robust and adaptable protocol for the synthesis of polysubstituted pyridines utilizing 2-amino-1-(p-tolyl)ethanone hydrobromide. The one-pot nature of this Hantzsch-type condensation, combined with the ready availability of the starting materials, makes it a valuable tool for the generation of diverse chemical libraries for drug discovery and development. The principles and procedures outlined herein can be adapted for a wide range of substrates, enabling the targeted synthesis of novel pyridine-based compounds with potential therapeutic applications.

References